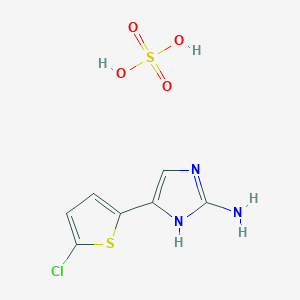
4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine, sulfuric acid
Übersicht
Beschreibung
4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine, sulfuric acid (also known as 4-CTSI-SA) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of the amino acid thiophene and is a member of the imidazole family. 4-CTSI-SA has been studied for its potential use in drug synthesis, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
4-CTSI-SA has been studied for its potential use in a variety of scientific research applications. It has been used as a model compound for the study of drug synthesis, biochemistry, and physiology. 4-CTSI-SA has also been studied for its potential use in the synthesis of other organic compounds, such as benzimidazoles and thiophenes. Additionally, 4-CTSI-SA has been studied for its potential use as a catalyst for the synthesis of drugs, such as antifungal agents.
Wirkmechanismus
Target of action
The compound contains a thiophene ring, which is a common structural motif in biologically active compounds. Thiophene derivatives have been reported to possess a wide range of therapeutic properties . .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, some thiophene derivatives are known to inhibit certain enzymes or interact with specific receptors
Biochemical pathways
The affected pathways would depend on the specific targets and mode of action of the compound. Some thiophene derivatives are known to affect various biochemical pathways, such as inflammatory pathways, oxidative stress pathways, and others .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and properties. Thiophene derivatives, like other organic compounds, are likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Some thiophene derivatives are known to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Vorteile Und Einschränkungen Für Laborexperimente
4-CTSI-SA has a number of advantages and limitations when used in laboratory experiments. One advantage of 4-CTSI-SA is that it is relatively easy to synthesize and is relatively stable in a variety of conditions. Additionally, 4-CTSI-SA is relatively non-toxic, which makes it safe to use in laboratory experiments. However, one limitation of 4-CTSI-SA is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the study of 4-CTSI-SA. One potential direction is to further study its potential use in the synthesis of drugs, such as antifungal agents and drugs that target the central nervous system. Additionally, further research could be conducted on the biochemical and physiological effects of 4-CTSI-SA. Additionally, further research could be conducted on the potential uses of 4-CTSI-SA in other areas, such as catalysis and organic synthesis. Finally, further research could be conducted on the potential applications of 4-CTSI-SA in medical treatments.
Biochemische Analyse
Biochemical Properties
4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine, sulfuric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiophene-based analogs, which are known for their biological activities . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s interaction with proteins can also result in conformational changes that affect protein function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives, including this compound, have been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties . These effects are mediated through the compound’s ability to alter signaling pathways and gene expression profiles, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, thiophene-based compounds are known to inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can activate certain signaling pathways by interacting with receptor proteins on the cell surface.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can degrade over time, leading to a decrease in their biological activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At higher doses, it may cause toxic or adverse effects. For instance, thiophene derivatives have been reported to exhibit dose-dependent toxicity, with higher doses leading to adverse effects on liver and kidney function . Therefore, it is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the potential for toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. For example, thiophene derivatives are known to undergo metabolic transformations, such as oxidation and conjugation, which can affect their biological activity and toxicity . The specific metabolic pathways of this compound require further elucidation to understand its role in cellular metabolism fully.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution within the cell. For instance, thiophene derivatives have been shown to accumulate in specific tissues, such as the liver and kidneys, where they exert their biological effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, thiophene derivatives have been reported to localize to the mitochondria, where they can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Eigenschaften
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1H-imidazol-2-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S.H2O4S/c8-6-2-1-5(12-6)4-3-10-7(9)11-4;1-5(2,3)4/h1-3H,(H3,9,10,11);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSOKXORRBDSRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CN=C(N2)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



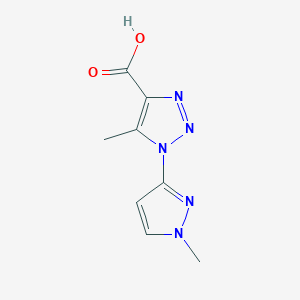
![3,7-Dichloro-1-[(4-methoxyphenyl)methyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B1459065.png)


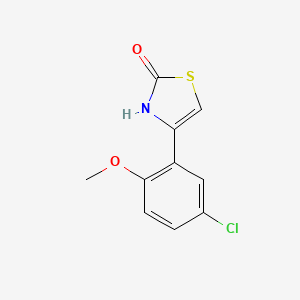
![2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459072.png)

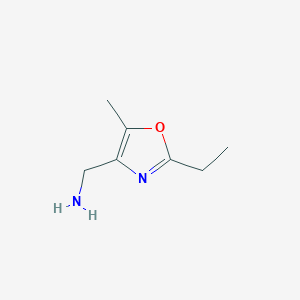
![Benzoic acid, 3-[(hydroxyamino)iminomethyl]-, methyl ester](/img/structure/B1459075.png)

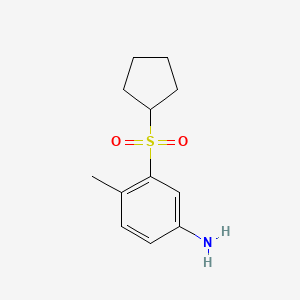
![(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide](/img/structure/B1459081.png)
![2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1459083.png)
![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate](/img/structure/B1459084.png)